

# Application Notes and Protocols: N-amination of 2-Methylindoline

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## Compound of Interest

Compound Name: 2-Methylindolin-1-amine

CAS No.: 31529-46-1

Cat. No.: B1265951

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This document provides a detailed experimental protocol for the N-amination of 2-methylindoline, a key synthetic transformation for producing N-amino-2-methylindoline. This product is a significant intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive agent Indapamide.[1][2] The following protocol is based on a well-established two-step, one-pot synthesis involving nitrosation followed by a reduction.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters of the N-amination protocol.



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Experimental Protocol

This protocol details the synthesis of 1-amino-2-methylindoline from 2-methylindoline. The procedure involves an initial N-nitrosation of the starting material, followed by an in-situ reduction of the nitroso group to an amino group.

Materials:

- 2-Methylindoline
- Methanol
- Concentrated Hydrochloric Acid
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Zinc Dust
- Ammonium Carbonate ( $(\text{NH}_4)_2\text{CO}_3$ )
- Toluene
- Heptane

- Standard laboratory glassware and equipment (reactor, dropping funnel, filtration apparatus, rotary evaporator)

#### Procedure:

- Dissolution of Starting Material: In a suitable reactor, dissolve 140 g of 2-methylindoline in 1 liter of methanol.[4]
- Acidification and Cooling: To the solution, add approximately 95 ml of concentrated hydrochloric acid. Cool the resulting solution to 15 °C.[4]
- N-Nitrosation: While maintaining the temperature between 5-10 °C, slowly add a 25% aqueous solution of sodium nitrite (containing 73 g of NaNO<sub>2</sub>) dropwise.[3][4] The reaction mixture is stirred for an additional 30 minutes after the addition is complete to ensure full formation of the N-nitroso-2-methylindoline intermediate.[3]
- pH Adjustment: Carefully adjust the pH of the solution to approximately 7.5 using sodium bicarbonate.[3][4]
- Reduction to N-amine: To the neutralized mixture, add 156 g of zinc dust.[3][4] While keeping the mixture at about 5 °C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.[4]
- Reaction Completion and Work-up: After the addition of the ammonium carbonate solution, continue stirring the mixture at 5-10 °C, then warm it to 40 °C.[4]
- Isolation of Crude Product: Filter the reaction mixture to remove solid residues. Wash the collected solids with toluene.[4] Combine the filtrate and the toluene washes. Separate the layers and discard the aqueous layer.[4]
- Purification: Remove the toluene from the organic phase under reduced pressure (in vacuo). Recrystallize the resulting residue from heptane to yield the purified 1-amino-2-methylindoline.[4]
- Confirmation: The identity of the product can be confirmed by Thin Layer Chromatography (TLC) on a silica gel plate, using a mobile phase of chloroform/acetic acid (9:1).[3][4]

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the N-amination of 2-methylindoline.



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